molecular formula C10H7NO6S B8299682 8-Hydroxy-5-sulfoquinoline-7-carboxylic acid

8-Hydroxy-5-sulfoquinoline-7-carboxylic acid

Cat. No. B8299682
M. Wt: 269.23 g/mol
InChI Key: GQDLEZOFASMXSI-UHFFFAOYSA-N
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Patent
US05681832

Procedure details

The 7-formyl-8-hydroxyquinoline-5-sulfonic acid (15 mmol, 3.80 g) was dissolved in sodium carbonate solution (34.5 mmol, 3.66 g in 200 mL of H2O). The solution was stirred and heated at 52° C. (oil bath). Then to the hot solution potassium permaganate (37.5 mmol, 5.94 g) was added. The temperature was increased to 68° C. The stirring and heating (60°-65° C.) was continued for 55 minutes. After that time the reaction mixture was filtered, and the solid was washed with sodium carbonate solution followed by water. The filtrate was concentrated under reduced pressure, acidified with 50% sulfuric acid (pH 3) and left for crystallization. The precipitate was filtered off, washed with a small amount of water and dried to give 1.96 g of 7-carboxy-8-hydroxyquinoline-5-sulfonic acid (48.5%).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([S:14]([OH:17])(=[O:16])=[O:15])[C:6]2[CH:7]=[CH:8][CH:9]=[N:10][C:11]=2[C:12]=1[OH:13])=[O:2].C(=O)([O-])[O-:19].[Na+].[Na+].[K]>>[C:1]([C:3]1[CH:4]=[C:5]([S:14]([OH:17])(=[O:16])=[O:15])[C:6]2[CH:7]=[CH:8][CH:9]=[N:10][C:11]=2[C:12]=1[OH:13])([OH:19])=[O:2] |f:1.2.3,^1:23|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C(=O)C=1C=C(C=2C=CC=NC2C1O)S(=O)(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52 °C
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to 68° C
TEMPERATURE
Type
TEMPERATURE
Details
The stirring and heating (60°-65° C.)
FILTRATION
Type
FILTRATION
Details
After that time the reaction mixture was filtered
WASH
Type
WASH
Details
the solid was washed with sodium carbonate solution
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WAIT
Type
WAIT
Details
left for crystallization
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
55 min
Name
Type
product
Smiles
C(=O)(O)C=1C=C(C=2C=CC=NC2C1O)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.96 g
YIELD: PERCENTYIELD 48.5%
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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